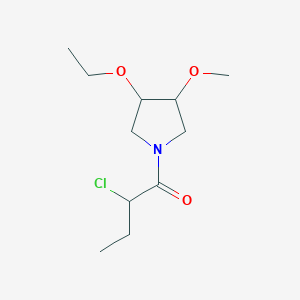
(2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to start with 2-acetylthiophene and 4-pyridine carboxaldehyde as reactants. These are combined in the presence of ammonium acetate and ethyl cyanoacetate using ceric ammonium nitrate (CAN) as a catalyst. The reaction yields 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile as an intermediate, which can then be converted to the dihydrochloride salt form .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound is involved in various synthesis processes to create novel compounds with potential biological activities. For instance, it has been utilized in the synthesis of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which demonstrated significant antiosteoclast and osteoblast activity (G. S. Reddy et al., 2012). Additionally, Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, have been explored for their anticonvulsant activity, indicating the compound's role in developing potential therapeutic agents (S. Pandey & R. Srivastava, 2011).
Catalytic Applications
The compound has been used to synthesize 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which were activated to form unsymmetrical NCN′ pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity, highlighting the compound's utility in catalysis research (Gavin W. Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been developed for cellular imaging and photocytotoxicity under red light. These complexes have shown remarkable photocytotoxicity, offering insights into their potential use in photodynamic therapy (Uttara Basu et al., 2014).
Chemosensors for Metal Ions
Compounds synthesized from 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione have been explored for their ability to selectively detect Cu2+ ions. These studies contribute to the development of sensitive chemosensors for environmental and analytical applications (Prajkta Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
(2-thiophen-2-ylpyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOMNHANKXPNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)






![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)





